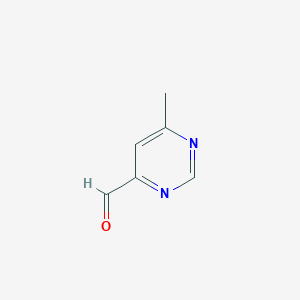
6-Methylpyrimidine-4-carbaldehyde
Overview
Description
6-Methylpyrimidine-4-carbaldehyde is a chemical compound with the CAS Number: 1073-53-6 . It has a molecular weight of 122.13 . The IUPAC name for this compound is 6-methyl-4-pyrimidinecarbaldehyde .
Synthesis Analysis
Pyrimidine compounds, including 6-Methylpyrimidine-4-carbaldehyde, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . A novel and efficient synthesis of pyrimidine from β-formyl enamide involves samarium chloride catalysed cyclisation of β-formyl enamides using urea as a source of ammonia under microwave irradiation .Molecular Structure Analysis
The InChI code for 6-Methylpyrimidine-4-carbaldehyde is 1S/C6H6N2O/c1-5-2-6(3-9)8-4-7-5/h2-4H,1H3 . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis
Pyrimidine compounds, including 6-Methylpyrimidine-4-carbaldehyde, have various chemical interactions and applications . They are known to be involved in a wide range of reactions, contributing to their broad use in organic synthesis .Physical And Chemical Properties Analysis
6-Methylpyrimidine-4-carbaldehyde has a melting point of 52-53 degrees . It is stored at a temperature of -10 degrees .Scientific Research Applications
Synthesis of Fused Pyrimidines
6-Methylpyrimidine-4-carbaldehyde: is utilized in the synthesis of fused pyrimidines, which are compounds with two pyrimidine rings. These structures are significant due to their presence in many biologically active compounds and pharmaceuticals .
Anticancer Research
This compound plays a crucial role in the development of anticancer agents. Pyrimidine derivatives, including those derived from 6-Methylpyrimidine-4-carbaldehyde, are explored for their structure-activity relationships in cancer treatment .
Biological Activity Studies
The pyrimidine moiety is a component of DNA and RNA, making it an essential pharmacophore. Research into 6-Methylpyrimidine-4-carbaldehyde can lead to a better understanding of its biological activities and potential therapeutic applications .
Organic Synthesis
In organic chemistry, 6-Methylpyrimidine-4-carbaldehyde serves as a building block for various synthetic routes. Its reactivity allows for the creation of diverse organic molecules with potential applications in material science and drug development .
Medicinal Chemistry
Due to its structural similarity to nucleotide bases, 6-Methylpyrimidine-4-carbaldehyde is valuable in medicinal chemistry for designing drugs that interact with nucleic acids or enzymes involved in nucleotide metabolism .
Graphene Scaffold Construction
In the field of stem cell research, 6-Methylpyrimidine-4-carbaldehyde could be involved in the construction of graphene scaffolds. These scaffolds are used to support the growth and differentiation of stem cells .
Development of New Drugs
The compound’s pyrimidine core is integral to the structure of many drugs. Research into its derivatives can lead to the discovery of new drugs with improved efficacy and reduced side effects .
Environmental Applications
Research into the environmental applications of 6-Methylpyrimidine-4-carbaldehyde includes its use in the development of sensors and other technologies for detecting and monitoring environmental pollutants .
properties
IUPAC Name |
6-methylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-2-6(3-9)8-4-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJSZAAUOFNPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073-53-6 | |
| Record name | 6-methylpyrimidine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B89505.png)









